molecular formula C6H7N3O B126097 Nicotinic acid hydrazide CAS No. 553-53-7

Nicotinic acid hydrazide

Cat. No. B126097
CAS RN: 553-53-7
M. Wt: 137.14 g/mol
InChI Key: KFUSANSHCADHNJ-UHFFFAOYSA-N
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Description

Nicotinic Acid Hydrazide: Comprehensive Analysis

Nicotinic acid hydrazide (NAH) is a compound that has been extensively studied due to its various biological activities and potential applications in medicinal chemistry. It is a structural homologue of isonicotinic acid hydrazide, a well-known antituberculosis drug, and has shown promise as an anti-inflammatory and analgesic agent . NAH has also been associated with carcinogenic properties, as demonstrated in a study where its continuous administration in drinking water resulted in a significant increase in lung tumor incidence in mice .

Synthesis Analysis

The synthesis of NAH and its derivatives has been a subject of interest in several studies. For instance, NAH has been used to synthesize a series of novel N-acylhydrazones via condensation with various aldehydes and ketones . Additionally, NAH has been employed in the synthesis of amino acid hydrazide derivatives, where it was coupled with N-protected L-amino acids to yield compounds with antimicrobial activity . The synthesis of NAH complexes with lanthanides has also been reported, leading to the formation of compounds with specific coordination structures .

Molecular Structure Analysis

The molecular structure of NAH and its derivatives has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction studies have revealed that NAH can crystallize in different space groups, depending on the derivative being studied. For example, a derivative of NAH crystallized in the monoclinic space group P2_1/c, with specific cell parameters . Another study reported the orthorhombic lattice and non-centrosymmetric space group Pca21 for a hydrazone derivative . These structural analyses are crucial for understanding the properties and reactivity of NAH compounds.

Chemical Reactions Analysis

NAH undergoes various chemical reactions, including condensation with carboxylic acids and oxidation reactions. In one study, NAH was shown to co-crystallize with carboxylic acids to form a 2-D sheet structure, but when reacted with acetone, it underwent a condensation reaction that modified its hydrogen bonding functionality . Another investigation focused on the oxidation kinetics of NAH by enneamolybdomanganate (IV) in an acidic medium, revealing a 1:1 stoichiometry and proposing a mechanism for the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of NAH have been explored through experimental and theoretical studies. For instance, the vibrational frequencies, NMR chemical shift values, and thermodynamic properties of a NAH derivative were investigated using Hartree-Fock and density functional theory methods . The study of the electronic structure and reflectance of another NAH derivative provided insights into its potential for non-linear optical applications . Additionally, the anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides were evaluated, with some compounds showing significant activity .

Scientific Research Applications

1. Carcinogenic Properties

A study by Tóth (1981) revealed that Nicotinic acid hydrazide, when administered continuously to Swiss albino mice, significantly increased lung tumor incidence in females and males. This study highlights the tumorigenic potential of Nicotinic acid hydrazide, a structural homologue of the tuberculostatic and carcinogenic isonicotinic acid hydrazide (Tóth, 1981).

2. Antibacterial and Antimicrobial Activities

Research by Morjan et al. (2014) synthesized a series of novel N-acylhydrazones of nicotinic acid hydrazides and evaluated their in vitro antibacterial activity against various bacteria. This study demonstrates the potential of Nicotinic acid hydrazide derivatives as effective antibacterial agents (Morjan et al., 2014).

3. Antihyperlipidemic Activity

Shoman et al. (2020) incorporated Nicotinic acid hydrazide into new derivatives and evaluated their antihyperlipidemic activity in a rat model. Their findings showed a significant decrease in serum cholesterol and triglycerides, indicating Nicotinic acid hydrazide's potential in treating hyperlipidemia (Shoman et al., 2020).

4. Synthesis and Characterization

Dege et al. (2014) conducted a combined experimental and theoretical study on Nicotinic acid hydrazide, focusing on its molecular geometry, vibrational frequencies, and other chemical properties. This research contributes to the fundamental understanding of Nicotinic acid hydrazide's structure and properties (Dege et al., 2014).

5. Anticonvulsant Pharmacophore

Sinha et al. (2011) investigated Nicotinic acid hydrazide derivatives for anticonvulsant activity. Their research found that certain derivatives displayed excellent protection in electroshock screens, suggesting Nicotinic acid hydrazide as a potential pharmacophore in anticonvulsant drug design (Sinha et al., 2011).

Safety And Hazards

Nicotinic acid hydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Nicotinic acid hydrazide has shown potential in the field of medicinal chemistry. For instance, isatin hydrazides derived from Nicotinic acid hydrazide have shown remarkable antimycobacterial activity against M. tuberculosis . These compounds could offer an excellent framework for future development to obtain more potent antitubercular agents .

properties

IUPAC Name

pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSANSHCADHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020933
Record name Nicotinic acid hydrazide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Nicotinic acid hydrazide

CAS RN

553-53-7
Record name Nicotinic acid, hydrazide
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Record name Nicotinic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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